molecular formula C16H16N2O4 B2680231 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 946322-66-3

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2680231
CAS No.: 946322-66-3
M. Wt: 300.314
InChI Key: ZOWLHPWCTYYNEC-UHFFFAOYSA-N
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Description

The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole rings are of immense importance due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and evaluated them pharmacologically in vitro and in vivo for anticonvulsant activity .


Molecular Structure Analysis

The InChI code for the related compound (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol is 1S/C8H11NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h10H,1-5H2 .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The related compound (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol has a molecular weight of 153.18 . It is a yellow to brown solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds emphasizes innovative synthesis methods and the exploration of their chemical properties. For example, studies have detailed cascade transformations and new synthesis pathways for compounds with structural similarities, highlighting the significance of these methods in producing complex molecules efficiently (Ukhin et al., 2015). Another study focused on the synthesis of novel heterocyclic compounds derived from natural products, indicating the broad potential of these synthetic methods in creating new molecules with potential therapeutic applications (Abu‐Hashem et al., 2020).

Potential Therapeutic Applications

Research has also explored the antitumor and antimicrobial potential of compounds structurally similar to "N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide." For instance, dibenzo[1,4]dioxin-1-carboxamides have been synthesized and evaluated for their in vitro and in vivo antitumor activity, showing promise as weakly binding DNA-intercalating agents with potential therapeutic applications (Lee et al., 1992). This highlights the potential for compounds within this structural realm to contribute to the development of new anticancer therapies.

Antibacterial Applications

Additionally, some compounds exhibit significant antibacterial properties, suggesting potential applications in combating bacterial infections. A study reported the synthesis of compounds that demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the relevance of these molecules in developing new antibacterial agents (Palkar et al., 2017).

Safety and Hazards

The related compound (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol has the following hazard statements: H302;H315;H320;H335 . Precautionary statements include P261;P280;P301+P312;P302+P352;P305+P351+P338 .

Future Directions

Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Future research could focus on synthesizing new derivatives and studying their biological activities.

Mechanism of Action

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(10-5-6-13-14(9-10)21-8-7-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-6,9H,1-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWLHPWCTYYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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